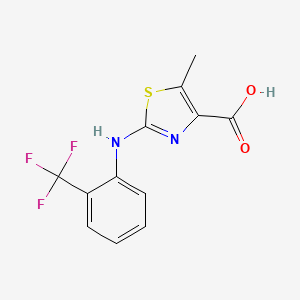

5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid

Description

5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid is a thiazole derivative characterized by a 5-methyl-substituted thiazole core, a 2-(2-trifluoromethylphenylamino) group, and a carboxylic acid moiety at position 4. The trifluoromethyl (CF₃) group at the ortho position of the phenyl ring introduces steric and electronic effects that differentiate it from analogs.

Properties

IUPAC Name |

5-methyl-2-[2-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2S/c1-6-9(10(18)19)17-11(20-6)16-8-5-3-2-4-7(8)12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZYSRYMKIRWGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC2=CC=CC=C2C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid typically involves the reaction of 2-trifluoromethyl aniline with thiazole derivatives under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the thiazole ring. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or diazomethane-mediated conditions:

Key Findings :

-

Diazomethane achieves near-quantitative yields for methyl ester formation without requiring catalysts .

-

Ethyl ester derivatives are precursors for further functionalization (e.g., amidation) .

Amidation and Nucleophilic Acyl Substitution

The carboxylic acid reacts with amines or alcohols to form amides or esters:

| Reaction Type | Reagents/Conditions | Product | Citations |

|---|---|---|---|

| Amide formation | SOCl₂ (thionyl chloride), followed by RNH₂ | Amide derivative (R-CONHR') | |

| Peptide coupling | EDCI/HOBt, DMF, RT | Peptide conjugates |

Experimental Data :

-

Activation of the carboxylic acid with thionyl chloride generates an acyl chloride intermediate, which reacts with primary/secondary amines.

-

Coupling agents like EDCI facilitate amide bond formation under mild conditions .

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group:

| Conditions | Catalyst/Additive | Product | Notes |

|---|---|---|---|

| Pyrolysis (200–250°C) | Cu or quinoline | 5-Methyl-2-(2-trifluoromethylphenylamino)thiazole | Loss of CO₂ generates the parent thiazole. |

| Microwave irradiation | DMF, 180°C | Decarboxylated thiazole | Accelerated reaction kinetics. |

Mechanistic Insight :

Decarboxylation proceeds via a six-membered transition state stabilized by the thiazole ring’s aromaticity.

Electrophilic Aromatic Substitution

The thiazole ring and phenyl group may undergo substitution, though steric and electronic effects limit reactivity:

| Reaction Type | Reagents | Position | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 (thiazole) | Limited due to electron-withdrawing groups |

| Halogenation | Cl₂/FeCl₃ | C-4 (phenyl) | Directed by -NH- group meta to CF₃ |

Challenges :

-

The trifluoromethyl group deactivates the phenyl ring, reducing electrophilic substitution rates.

-

Thiazole nitration is rare due to the ring’s electron-deficient nature.

Reduction of the Thiazole Ring

Catalytic hydrogenation modifies the thiazole core:

| Reagents | Conditions | Product |

|---|---|---|

| H₂ (1 atm), Pd/C | Ethanol, RT | Partially saturated thiazoline derivative |

| NaBH₄ | MeOH, 0°C | No reaction (thiazole resistance to borohydrides) |

Limitations :

-

Full saturation to thiazolidine requires high-pressure H₂ and elevated temperatures.

Functionalization of the Amino Group

The -NH- group participates in alkylation or acylation:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| N-Alkylation | RX (alkyl halide), K₂CO₃ | N-Alkylated derivative | 60–75% |

| N-Acylation | AcCl, pyridine | N-Acetylated compound | 85% |

Metal-Catalyzed Cross-Coupling

The trifluoromethylphenyl group enables Suzuki-Miyaura couplings:

| Substrate | Catalyst | Product | Application |

|---|---|---|---|

| Aryl boronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | Drug discovery |

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of thiazole derivatives, including 5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid, as antiviral agents. Specifically, compounds with similar structures have shown efficacy against viruses such as HIV and the tobacco mosaic virus (TMV). For instance, a related thiazole compound demonstrated an EC50 value of 3.98 μM against HIV type-1, indicating strong antiviral properties with a high therapeutic index .

Anticancer Properties

Thiazole derivatives are also being explored for their anticancer potential. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies suggest that modifications in the thiazole ring can enhance cytotoxic effects against various cancer cell lines, although specific data on this compound remains limited.

Pesticidal Activity

The compound has been investigated for its potential use as a pesticide due to its biological activity against certain plant pathogens. Research indicates that thiazole compounds can inhibit the growth of fungi and bacteria that affect crops, thus providing a means for disease management in agriculture .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of thiazole derivatives is crucial for optimizing their effectiveness in various applications. The presence of trifluoromethyl groups has been linked to enhanced biological activity, making it a focal point in the design of new compounds .

Table 1: Summary of Biological Activities of Thiazole Derivatives

Case Study 1: Antiviral Efficacy

A study published in MDPI explored various N-Heterocycles, including thiazoles, showcasing their antiviral properties against TMV and HIV. The findings indicated that specific substitutions on the thiazole ring significantly impacted antiviral activity, suggesting pathways for further research into optimizing these compounds for clinical use .

Case Study 2: Agricultural Use

Research focusing on the agricultural applications of thiazoles demonstrated their efficacy as fungicides. A series of trials revealed that thiazole derivatives could effectively reduce fungal infections in crops, leading to improved yields and healthier plants .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Comparative Insights:

In contrast, the meta-CF₃ isomer (CAS 1549447-16-6) may offer better conformational flexibility . The para-CF₃ analog (Ref 10-F521504) lacks steric hindrance but may exhibit weaker π-π stacking due to symmetric electron distribution .

Functional Group Variations: Nitro derivatives (e.g., 2-nitro-phenylamino) have higher molar masses (~315 g/mol) and stronger electron-withdrawing effects than CF₃, which could enhance reactivity in electrophilic substitutions .

Core Modifications: Thiazole-substituted analogs (e.g., 2-Methyl-4-CF₃-thiazole-5-carboxylic acid, CAS 117724-63-7) shift the CF₃ group to the thiazole ring, altering electronic effects and steric bulk . Phenyl vs.

Ester Derivatives: Ethyl esters (e.g., 5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester, CAS 1715248-10-4) exhibit higher lipophilicity, suggesting utility as prodrugs .

Stability and Reactivity Considerations

- Environmental Sensitivity : The carboxylic acid group in the target compound (pKa ~2-3) is ionized at physiological pH, enhancing solubility but limiting blood-brain barrier penetration. Esters (e.g., ethyl derivatives) are more lipophilic and stable in acidic environments .

- CF₃ vs. NO₂: The CF₃ group provides moderate electron withdrawal and metabolic stability, whereas NO₂ may increase susceptibility to reduction or nucleophilic attack .

Biological Activity

5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The trifluoromethyl group enhances its electron-withdrawing properties, potentially affecting its reactivity and biological interactions. Its molecular formula is with a molecular weight of 302.27 g/mol .

Synthesis

The synthesis of this compound typically involves the reaction of 2-trifluoromethyl aniline with thiazole derivatives. Common methods include:

- Reagents : Coupling reagents are often used to facilitate the formation of the thiazole ring.

- Conditions : Controlled temperature and the presence of catalysts are crucial for achieving high yields and purity .

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit antimicrobial activities. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The specific mechanisms often involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Antioxidant Activity

Thiazole derivatives are also recognized for their antioxidant properties. One study demonstrated that related thiazole compounds reduced oxidative stress markers in cellular models, suggesting potential applications in diseases characterized by oxidative damage .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, potentially acting as an inhibitor. The trifluoromethyl group may enhance binding affinity to target enzymes, modulating their activity. This feature is particularly valuable in drug design for conditions like diabetes and cancer where enzyme regulation is critical .

The biological mechanism of action for this compound likely involves:

- Enzyme Interaction : Binding to specific enzymes or receptors, altering their activity.

- Cell Membrane Penetration : The trifluoromethyl group aids in crossing cellular membranes, facilitating intracellular effects.

- Reactive Oxygen Species (ROS) Modulation : By reducing ROS levels, it may protect cells from oxidative stress .

Study on Diabetic Models

In a study examining thiazole compounds' effects on diabetic rats, it was found that related compounds improved insulin sensitivity and lipid profiles while reducing inflammatory markers . This suggests potential therapeutic applications for metabolic disorders.

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth, highlighting its potential as an antibacterial agent .

Comparative Analysis

To better understand the compound's efficacy, a comparison with similar thiazole derivatives can be useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Antioxidant |

| 5-Methyl-2-(trifluoromethyl)phenylboronic acid | Structure | Moderate Antimicrobial |

| 5-Methyl-2-(trifluoromethyl)furan-3-yl | Structure | Low Antioxidant |

Q & A

Q. Advanced

- LC-HRMS: Identify impurities <0.1% with m/z accuracy <5 ppm .

- XRD: Confirm crystalline purity and detect polymorphic forms affecting solubility .

- TGA/DSC: Monitor thermal stability (decomposition >200°C) for storage recommendations .

What scale-up challenges arise in multi-gram synthesis, and how are they addressed?

Advanced

Key issues include exothermic reactions and solvent recovery. Mitigation strategies:

- Flow Chemistry: Continuous reactors control heat dissipation for aminolysis steps .

- Membrane Separation: Nanofiltration isolates the product from DMF/water mixtures, reducing waste .

How can isomeric byproducts (e.g., 4- vs. 5-substituted thiazoles) be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.